5-Methyl-2-heptanone
Overview
Description
5-Methyl-2-heptanone is a ketone compound that is a structural isomer of 5-methyl-3-heptanone. While the provided papers do not directly discuss 5-methyl-2-heptanone, they provide insights into the chemistry of related heptanone compounds and their derivatives, which can be useful in understanding the properties and reactivity of 5-methyl-2-heptanone.
Synthesis Analysis
The synthesis of related compounds, such as 5-substituted 2-methylcycloheptanones, has been achieved through the treatment of 4-substituted cyclohexanone with diazoethane, yielding various isomers with high selectivity . Additionally, the synthesis of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms demonstrates the potential for biocatalytic approaches in synthesizing heptanone derivatives . These methods could potentially be adapted for the synthesis of 5-methyl-2-heptanone.
Molecular Structure Analysis
The molecular structure of 5-methyl-2-heptanone would consist of a seven-carbon chain with a ketone functional group at the second carbon and a methyl group at the fifth carbon. The stereochemistry of related compounds has been determined through stereorational syntheses, as seen in the preparation of trans-2,5-dimethylcycloheptanone . Understanding the stereochemistry is crucial for predicting the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The reactivity of heptanone derivatives can be inferred from studies on similar compounds. For instance, 5-methyl-3-heptanone can be converted to C8 alkenes and alkane over bifunctional catalysts through hydrodeoxygenation, followed by dehydration and hydrogenation . This suggests that 5-methyl-2-heptanone could undergo similar transformations under appropriate catalytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-2-heptanone can be deduced from its molecular structure and from studies on similar molecules. For example, the metabolism of methyl n-amyl ketone (2-heptanone) in rats indicates that such ketones can be metabolized to various products, including CO2 and acetate, and can bind to DNA . The volatility and stability of related bicyclo[2.2.1]heptane derivatives have been addressed by forming stable complexes, such as [RhCl(diene)]2, which could be relevant for handling and storage of 5-methyl-2-heptanone .
Scientific Research Applications
Pheromones in Insects : 5-Methyl-2-heptanone has been identified as a component in the alarm pheromones of certain ant species, such as Atta texana. These pheromones can attract, alarm, or repel other ants depending on their concentration (Moser, Brownlee, & Silverstein, 1968).
Food Chemistry : This compound has been found in evaporated milk, where it contributes to the flavor profile. It's generated by the action of heat on the fat phase of milk (Wong, Patton, & Forss, 1958).
Synthesis and Stereochemistry : Research has been conducted on synthesizing various stereoisomers of related compounds such as 5-hydroxy-4-methyl-3-heptanone using plants and mushrooms, highlighting the versatility of organic synthesis techniques (Bohman & Unelius, 2009).
Biological Interactions and Effects : Studies have investigated how certain ketones, including 2-heptanone, interact with biological systems. For example, 2-heptanone can affect the activity of the nucleus accumbens and the ventral tegmental area in the brain, influencing behavioral responses in rodents (Gutiérrez-García, Contreras, & Saldivar-Lara, 2018).
Chemical Analysis Techniques : Research has also been conducted on methods like solid-phase microextraction to analyze the volatile fraction in milk, with 2-heptanone being a key compound for identifying heat treatment effects in milk (Contarini & Povolo, 2002).
Catalysis and Chemical Transformation : Another study demonstrated the use of a catalytic process for converting 5-methyl-3-heptanone to various alkenes and alkanes, showcasing the potential of this compound in chemical transformations (Al-Auda, Al-Atabi, Li, Thapa, & Hohn, 2019).
Safety And Hazards
Future Directions
Microbial volatile compounds (MVCs) like 5-Methyl-2-heptanone are promising candidates for use in agriculture owing to their ability to constrain phytopathogens, induce resistance, and promote plant growth . The use of MVCs to control plant diseases in vegetables and fruits has become an attractive alternative to synthetic chemicals .
properties
IUPAC Name |
5-methylheptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAUGNQLUXTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939531 | |
Record name | 5-Methylheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-heptanone | |
CAS RN |
18217-12-4 | |
Record name | 5-Methyl-2-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylheptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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